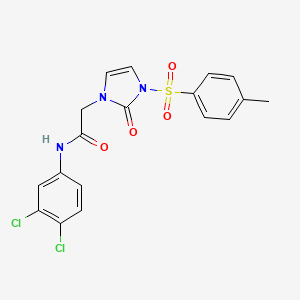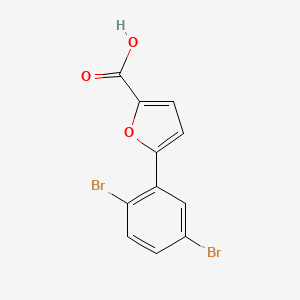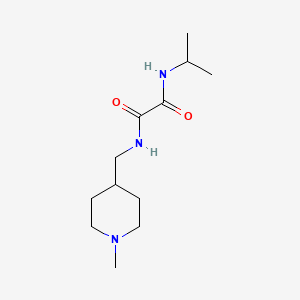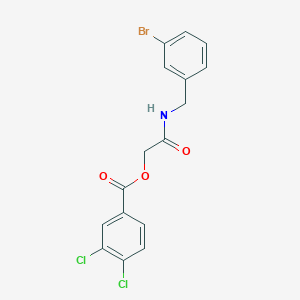
2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, also known as BBOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBOB belongs to the class of organic compounds known as benzoic acid esters and is primarily used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
Research has demonstrated the potential of zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups that include structures similar to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3,4-dichlorobenzoate, for use in photodynamic therapy. These compounds exhibit promising properties as photosensitizers, indicated by their high singlet oxygen quantum yield and appropriate photodegradation quantum yield. Such characteristics are critical for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Anti-Cancer Drugs
Compounds structurally related to this compound have been used as key intermediates in the synthesis of certain anti-cancer drugs. These drugs function by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis. The synthetic pathways often involve brominated intermediates similar to the subject compound (Sheng-li, 2004).
Antioxidant Properties
Studies have shown that derivatives of this compound, particularly those involving bromophenyl groups, exhibit significant antioxidant activity. This activity is particularly notable in inhibiting superoxide generation in mitochondria, both in liver tissues and in transformed tumor tissues. Such antioxidant properties could have therapeutic implications in conditions where oxidative stress plays a role (Kushnir et al., 2015).
Preparation of HIV Protease Inhibitors
Related compounds have been used as synthetic intermediates in the preparation of hydroxyethylamine-based HIV protease inhibitors. These inhibitors play a crucial role in the management of HIV/AIDS. The synthesis process involves steps that generate structures analogous to this compound (Beaulieu & Wernic, 1996).
Eigenschaften
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-12-3-1-2-10(6-12)8-20-15(21)9-23-16(22)11-4-5-13(18)14(19)7-11/h1-7H,8-9H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLJMSXLAVULOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

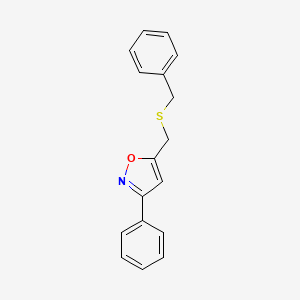
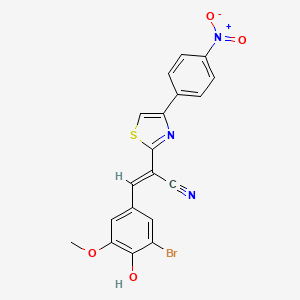


![1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2357918.png)
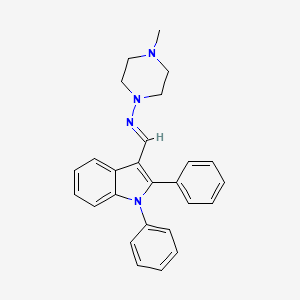
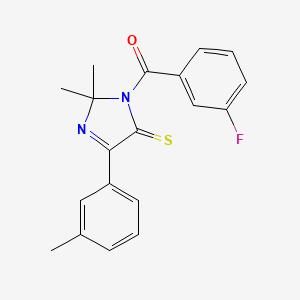

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2357923.png)

